molecular formula C16H22O2 B14491722 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 63084-10-6

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Katalognummer: B14491722
CAS-Nummer: 63084-10-6
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: FSMFLKCQIQYWKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with a complex structureThe compound’s molecular formula is C17H24O, and it has a molecular weight of 244.3719 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves several steps. One common method is the reaction of hexamethylbenzene with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced equipment and techniques. The process often includes purification steps to ensure the final product meets the required purity standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl methyl ketone
  • 5-Acetyl-1,1,2,3,3,6-hexamethylindan
  • Phantolide

Uniqueness

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid stands out due to its specific chemical structure, which imparts unique properties and reactivity.

Eigenschaften

CAS-Nummer

63084-10-6

Molekularformel

C16H22O2

Molekulargewicht

246.34 g/mol

IUPAC-Name

1,1,2,3,3,6-hexamethyl-2H-indene-5-carboxylic acid

InChI

InChI=1S/C16H22O2/c1-9-7-12-13(8-11(9)14(17)18)16(5,6)10(2)15(12,3)4/h7-8,10H,1-6H3,(H,17,18)

InChI-Schlüssel

FSMFLKCQIQYWKU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.